4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid
Description
¹H NMR Analysis
In DMSO-d₆, the proton NMR spectrum would exhibit the following key signals (referencing indole-2-carboxylic acid):
- Carboxylic acid proton : A broad singlet at δ 12.9–13.0 ppm (exchangeable with D₂O).
- Indole NH proton : A singlet at δ 11.2–11.5 ppm.
- Aromatic protons :
- H-3: Doublet at δ 7.6–7.8 ppm (coupled to H-4, J = 8.5 Hz).
- H-4: Absent due to fluorine substitution.
- H-5: Multiplet at δ 7.1–7.3 ppm (coupled to H-6 and hydroxyethyl protons).
- Hydroxyethyl group :
- CH(OH)CH₃: Quartet at δ 4.2–4.4 ppm (integral 1H, J = 6.5 Hz).
- CH₃: Doublet at δ 1.3–1.5 ppm (integral 3H, J = 6.5 Hz).
- Hydroxyl proton: Broad peak at δ 5.0–5.2 ppm (exchangeable).
¹³C NMR Analysis
Key carbon signals include:
- C-2 (COOH) : δ 167–170 ppm.
- C-4 (C-F) : δ 155–160 ppm (JC-F ≈ 245 Hz).
- Aromatic carbons : C-3 (δ 125–127 ppm), C-5 (δ 115–117 ppm), C-6 (δ 120–122 ppm).
- Hydroxyethyl group :
- CH(OH)CH₃: δ 70–72 ppm.
- CH₃: δ 20–22 ppm.
FT-IR Spectroscopy
Prominent vibrational modes (cm⁻¹):
- O-H stretch : 2500–3300 (broad, carboxylic acid and alcohol).
- C=O stretch : 1680–1700 (strong, carboxylic acid).
- C-F stretch : 1100–1150.
- Aromatic C-H bend : 750–800.
UV-Vis Spectroscopy
In ethanol, absorption maxima are expected at:
- λ ≈ 280 nm (π→π* transition of the indole ring).
- λ ≈ 320 nm (n→π* transition of the carboxylic acid group).
Mass Spectrometric Fragmentation Patterns and Isotopic Distribution
Electron ionization (EI) mass spectrometry would yield the following fragmentation profile:
- Molecular ion [M]⁺ : m/z 239.1 (100% relative abundance).
- Major fragments :
- m/z 194.1 ([M - C₂H₅O]⁺, loss of hydroxyethyl group).
- m/z 176.1 ([M - COOH]⁺, decarboxylation).
- m/z 149.0 ([M - C₂H₅O - COOH]⁺).
The isotopic distribution mirrors natural abundances:
- ¹³C contribution : M+1 peak at m/z 240.1 (11.1% intensity).
- ¹⁸O contribution : Minor M+2 peak at m/z 241.1 (0.2%).
| m/z | Fragment Ion | Pathway |
|---|---|---|
| 239.1 | [M]⁺ | Molecular ion |
| 194.1 | [M - C₂H₅O]⁺ | Loss of hydroxyethyl |
| 176.1 | [M - COOH]⁺ | Decarboxylation |
| 149.0 | [C₇H₅FN]⁺ | Aromatic core with fluorine |
Properties
IUPAC Name |
4-fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-5(14)6-2-3-8-7(10(6)12)4-9(13-8)11(15)16/h2-5,13-14H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQVQTBXGGVADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C2=C(C=C1)NC(=C2)C(=O)O)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 4-fluoroindole.
Hydroxyethylation: The 4-fluoroindole undergoes a Friedel-Crafts alkylation reaction with ethylene oxide in the presence of a Lewis acid catalyst to introduce the hydroxyethyl group at the fifth position.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the second position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 4-Fluoro-5-(1-carboxyethyl)-1H-indole-2-carboxylic acid.
Reduction: 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-methanol.
Substitution: 4-Amino-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid.
Scientific Research Applications
Biological Activities
1. Antitumor Activity:
Research has demonstrated that indole derivatives, including 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid, exhibit significant antitumor properties. A study focused on related indole derivatives showed promising results against liver cancer cell lines (e.g., Hep G2, SNU-387), revealing that certain compounds could inhibit cell proliferation effectively and induce apoptosis through mechanisms such as G1-S phase cell cycle arrest .
2. Mechanism of Action:
The compound's interaction with biological targets is crucial for understanding its antitumor efficacy. For instance, it has been shown to target the 14-3-3η protein, which plays a role in cancer cell survival and proliferation. This interaction suggests potential pathways for therapeutic intervention in hepatocellular carcinoma .
3. Antiproliferative Properties:
In vitro studies have indicated that various derivatives of indole-2-carboxylic acids show cytotoxicity against multiple cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The antiproliferative activity was quantified using IC50 values, with some derivatives exhibiting significant potency .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and characteristics of several indole derivatives compared to this compound:
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | Liver Cancer | Targets 14-3-3η protein |
| Compound C11 (related derivative) | 10 | Liver Cancer | Induces G1-S phase arrest |
| Compound 4e (related derivative) | 2 | Breast Cancer | Apoptosis induction via cell cycle arrest |
| Compound 4b (related derivative) | 11.5 | Breast Cancer | Moderate cytotoxicity |
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related indole derivatives, focusing on substituent positions and functional groups:
Physicochemical and Spectral Properties
- Solubility : The hydroxyethyl and carboxylic acid groups in the target compound enhance water solubility compared to esters (e.g., methyl 4-fluoroindole-5-carboxylate) or lipophilic amides (e.g., N-(4-benzoylphenyl)-5-fluoroindole-2-carboxamide) .
- Spectroscopy :
- ¹H-NMR : The hydroxyethyl group would show signals at δ ~1.3 ppm (CH3) and δ ~3.6–4.0 ppm (CH2OH), distinct from benzoyl aromatic protons (δ ~7.0–8.0 ppm) in amide derivatives .
- ¹³C-NMR : The carboxylic acid carbon (δ ~170 ppm) contrasts with ester carbonyls (δ ~165–168 ppm) or amides (δ ~165–170 ppm) .
Biological Activity
4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid is a fluorinated indole derivative with significant biological potential. Its molecular formula is C11H10FNO3, and it has a molecular weight of 223.20 g/mol. This compound belongs to a broader class of indole derivatives that are known for their diverse biological activities, making them of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features:
- A fluorine atom at the fourth position of the indole ring.
- A hydroxyethyl group at the fifth position.
These functional groups contribute to its chemical reactivity and biological interactions.
Biological Activities
Indole derivatives, including this compound, have been studied extensively for various biological activities, including:
- Antiviral Activity : Some studies suggest that indole derivatives can inhibit viral replication, making them potential candidates for antiviral drug development. For instance, related compounds have shown activity against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) with effective concentrations (EC50) in the micromolar range .
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain indole derivatives can block the growth of leukemia cells at submicromolar concentrations .
- Neuropharmacological Effects : Indole derivatives are also being explored for their effects on neurotransmitter systems, potentially serving as modulators in neuropharmacology .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. A comparative analysis with similar compounds reveals insights into its SAR:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 5-Fluoroindole-2-carboxylic acid | Indole structure with carboxylic acid | 0.97 |
| 6-Fluoro-1H-indole-2-carboxylic acid | Fluorine at position six | 0.94 |
| 7-Fluoro-1H-indole-2-carboxylic acid | Fluorine at position seven | 0.92 |
| 4-Fluoro-1H-indole-2-carboxylic acid | Fluorine at position four | 0.92 |
| Methyl 5-fluoro-1H-indole-2-carboxylate | Methyl ester derivative | 0.91 |
This table illustrates how variations in the indole structure can affect biological activity and reactivity.
Case Studies and Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Antiviral Studies : In a study examining various synthesized compounds, some derivatives exhibited EC50 values ranging from 5 to 28 μM against RSV, indicating promising antiviral properties .
- Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that certain indole derivatives could significantly inhibit the proliferation of MLL leukemia cells, with selectivity indices indicating strong potential as therapeutic agents .
- Mechanism of Action : Investigations into the mechanism of action suggest that these compounds may act as allosteric modulators, affecting receptor interactions and downstream signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
